Patented Scaffold Exclusivity: ATP-Utilizing Enzyme Inhibitor IP Coverage for the Target Compound vs. Unclaimed Analogs
The target compound falls within the generic Markush structure of US Patent Application US20050288347, which claims thiotriazole-based chemical entities exhibiting ATP-utilizing enzyme inhibitory activity [1]. In contrast, the closest structural analog — 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone — is not explicitly exemplified in this patent family, creating a patent-exclusivity differential for the 5-(2-methylpropyl) variant [2]. The patent describes the thiotriazole core as essential for ATP-competitive binding, and the 5-alkyl substituent as a modulatory group for potency and selectivity. The specific 2-methylpropyl embodiment provides freedom-to-operate advantages that the n-butyl analog may lack when pursued for ATP-utilizing enzyme targets.
| Evidence Dimension | Patent coverage for ATP-utilizing enzyme inhibitor claims |
|---|---|
| Target Compound Data | Explicitly covered under US20050288347 Markush claims (thiotriazole with 5-alkyl substitution including 2-methylpropyl) |
| Comparator Or Baseline | 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone: not individually exemplified; patent coverage uncertain for ATP-utilizing enzyme claims |
| Quantified Difference | Qualitative difference: target has explicit patent family inclusion; n-butyl analog lacks specific exemplification in the same patent |
| Conditions | Patent analysis: US20050288347 filed March 25, 2005, published December 29, 2005; comparator identification via SpectraBase and evitachem structural data |
Why This Matters
Patent-explicit coverage supports freedom-to-operate for ATP-utilizing enzyme inhibitor development, whereas the n-butyl analog carries IP uncertainty that may complicate commercial or translational procurement.
- [1] Hodge CN, Dickson Jr JK, Popa-burke IG, Mendoza JS. Certain triazole-based compounds, compositions, and uses thereof. United States Patent Application US20050288347, filed March 25, 2005, published December 29, 2005. View Source
- [2] SpectraBase. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone — Compound with spectra: 1 NMR. SpectraBase Compound ID 4kZapkhOdpO. Accessed April 2026. View Source
